molecular formula C16H21NO3 B1677460 Orf 12592 CAS No. 81907-79-1

Orf 12592

Cat. No.: B1677460
CAS No.: 81907-79-1
M. Wt: 275.34 g/mol
InChI Key: WMYPGILKDMWISO-UHFFFAOYSA-N
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Description

Orf 12592 is a chemical compound known for its beta-blocking and antihypertensive properties. It is a 5-hydroxy analog of propranolol, a well-known beta-blocker used in the treatment of hypertension and other cardiovascular conditions.

Preparation Methods

The synthesis of Orf 12592 involves several steps. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with 1-naphthol.

    Alkylation: The hydroxyl group of 1-naphthol is alkylated with an appropriate alkyl halide to introduce the 2-hydroxy-3-((1-methylethyl)amino)propoxy group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Orf 12592 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Orf 12592 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of beta-blockers and their analogs.

    Biology: The compound is used in biological studies to understand the effects of beta-blockers on various biological systems.

    Medicine: It is studied for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Orf 12592 involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This beta-blocking effect is crucial in managing hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Orf 12592 is similar to other beta-blockers like propranolol and atenolol. its unique structure, with the 5-hydroxy group, provides distinct pharmacological properties. Compared to propranolol, it may offer different binding affinities and selectivity towards beta-adrenergic receptors.

Similar Compounds

  • Propranolol
  • Atenolol
  • Metoprolol
  • Nadolol

These compounds share similar beta-blocking properties but differ in their chemical structures and pharmacokinetic profiles.

Properties

CAS No.

81907-79-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

5-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1

InChI Key

WMYPGILKDMWISO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1C=CC=C2O)O

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Appearance

Solid powder

81907-79-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(5-hydroxy-1-naphthoxy)-3-isopropylamino-2-propanol hydrochloride
1-naphthalenol, 5-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride
ORF 12,592
ORF 12592
ORF 12592 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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